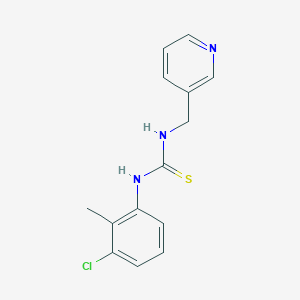
N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea, this would likely involve the reaction of 3-chloro-2-methylphenyl isothiocyanate with 3-pyridinylmethylamine. A study by Abosadiya et al. (2015) on similar thiourea derivatives shows the synthesis by refluxing a mixture of equimolar amounts of an isothiocyanate with an amine, indicating a possible method for synthesizing the compound (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. The study by Abosadiya et al. (2015) utilized these techniques to elucidate the structure of thiourea isomers, providing insights into how the molecular structure of N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea could be analyzed (Abosadiya et al., 2015).
Chemical Reactions and Properties
Thioureas can undergo various chemical reactions, including isomerization, as indicated by the study on thiourea derivatives by Abosadiya et al. (2015). These reactions can significantly affect their spectroscopic data and properties, which is crucial for understanding the chemical behavior of N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)thiourea (Abosadiya et al., 2015).
Applications De Recherche Scientifique
Molecular Docking and DNA Binding
Thiourea derivatives have been synthesized and analyzed for their ability to interact with DNA, as well as their potential cytotoxic nature. For instance, a thiourea compound demonstrated the capability to dock with B-DNA, indicating a significant binding energy. This interaction was further explored through DNA binding constant measurements, revealing strong binding affinities, which suggest a potential for therapeutic applications in targeting DNA or cancer research (Mushtaque et al., 2016).
Cytotoxicity and Antitumor Activities
Various thiourea derivatives have been evaluated for their cytotoxic effects on different cancer cell lines. Studies have shown that these compounds exhibit selective cytotoxicity, making them candidates for anticancer drug development. For example, a novel thiourea derivative showed notable anticancer and antioxidant activities, suggesting their potential as chemotherapeutic agents (Yeşilkaynak et al., 2017).
DFT and Quantum Chemical Analyses
Thiourea derivatives have been extensively studied using DFT to understand their electronic structure, stability, and reactivity. These studies provide insights into the physical and chemical properties of thiourea compounds, which are crucial for designing molecules with desired biological activities. Computational analyses have helped in predicting the behavior of these molecules in biological systems and their interactions with other molecules (Mushtaque et al., 2017).
Green Synthesis and Environmental Applications
Research has also focused on the green synthesis of thiourea derivatives, emphasizing environmentally friendly methods. These approaches aim to reduce the use of toxic chemicals and energy consumption, showcasing the versatility of thiourea compounds beyond pharmaceutical applications. An example is the green synthesis of symmetrical N, N'-disubstituted thiourea derivatives using solar energy, presenting a sustainable approach to chemical synthesis (Kumavat et al., 2013).
Antibacterial Activities
Thiourea derivatives have been investigated for their antibacterial properties, showing effectiveness against various bacterial strains. This suggests their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria. The structure-activity relationship studies of these compounds provide valuable insights for designing more potent and selective antibacterial agents (Kalhor et al., 2014).
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-10-12(15)5-2-6-13(10)18-14(19)17-9-11-4-3-7-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYTXMQXUSVNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)
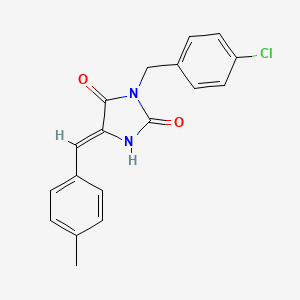

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
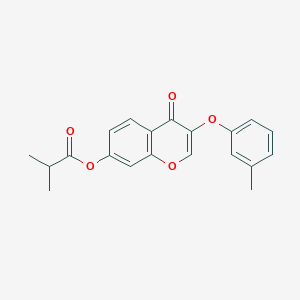

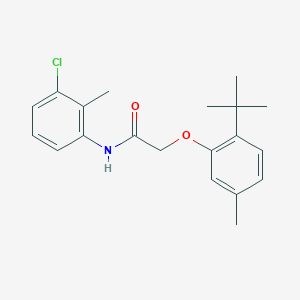

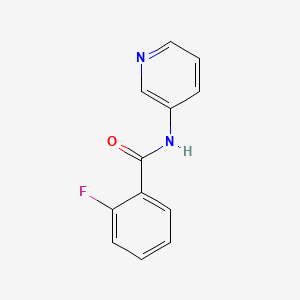
![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)